

(3-Ethylphenyl)(phenyl)methanone CAS number

66067-43-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethylbenzophenone*

Cat. No.: *B196072*

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An In-depth Technical Guide to (3-Ethylphenyl)(phenyl)methanone (CAS Number: 66067-43-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethylphenyl)(phenyl)methanone, also known as **3-ethylbenzophenone**, is an aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds. Its primary significance in the pharmaceutical industry lies in its role as a key precursor in the manufacturing of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This technical guide provides a comprehensive overview of (3-Ethylphenyl)(phenyl)methanone, including its chemical and physical properties, detailed synthesis and purification protocols, spectral analysis, and its relevance in drug development.

Physicochemical and Spectral Data

The fundamental properties of (3-Ethylphenyl)(phenyl)methanone are summarized in the tables below, providing a ready reference for researchers.

Table 1: General and Physicochemical Properties

Property	Value	Reference
CAS Number	66067-43-4	[1]
Molecular Formula	C ₁₅ H ₁₄ O	[1]
Molecular Weight	210.27 g/mol	[1]
IUPAC Name	(3-Ethylphenyl) (phenyl)methanone	[1]
Synonyms	3-Ethylbenzophenone, m- Ethylbenzophenone	[1]
Physical Form	Liquid	
Purity (typical)	≥95%	

Table 2: Computed Physicochemical Properties

Property	Value	Reference
XLogP3-AA	4.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]
Exact Mass	210.104465 g/mol	[1]
Topological Polar Surface Area	17.1 Å ²	[1]

Table 3: Spectroscopic Data (Predicted and General for Benzophenones)

Technique	Expected Features
¹ H NMR	Signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the protons of the two phenyl rings. A quartet and a triplet in the aliphatic region (approx. 2.7 and 1.2 ppm, respectively) characteristic of the ethyl group.
¹³ C NMR	A signal for the carbonyl carbon (C=O) typically in the range of 195-200 ppm. Multiple signals in the aromatic region (approx. 128-140 ppm). Signals for the ethyl group carbons (approx. 29 and 15 ppm).
Mass Spectrometry (EI)	A molecular ion peak (M^+) at $m/z = 210$. Characteristic fragment ions corresponding to the loss of the ethyl group ($[M-29]^+$ at $m/z = 181$), the phenyl group ($[M-77]^+$ at $m/z = 133$), and the benzoyl cation ($[C_6H_5CO]^+$ at $m/z = 105$).
Infrared (IR)	A strong absorption band around 1660 cm^{-1} corresponding to the C=O stretching of the diaryl ketone. C-H stretching bands for the aromatic and aliphatic protons.

Synthesis and Purification

The primary synthetic route to (3-Ethylphenyl)(phenyl)methanone is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride.

Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation methods for benzophenone derivatives.

Materials:

- Ethylbenzene

- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (concentrated and dilute)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

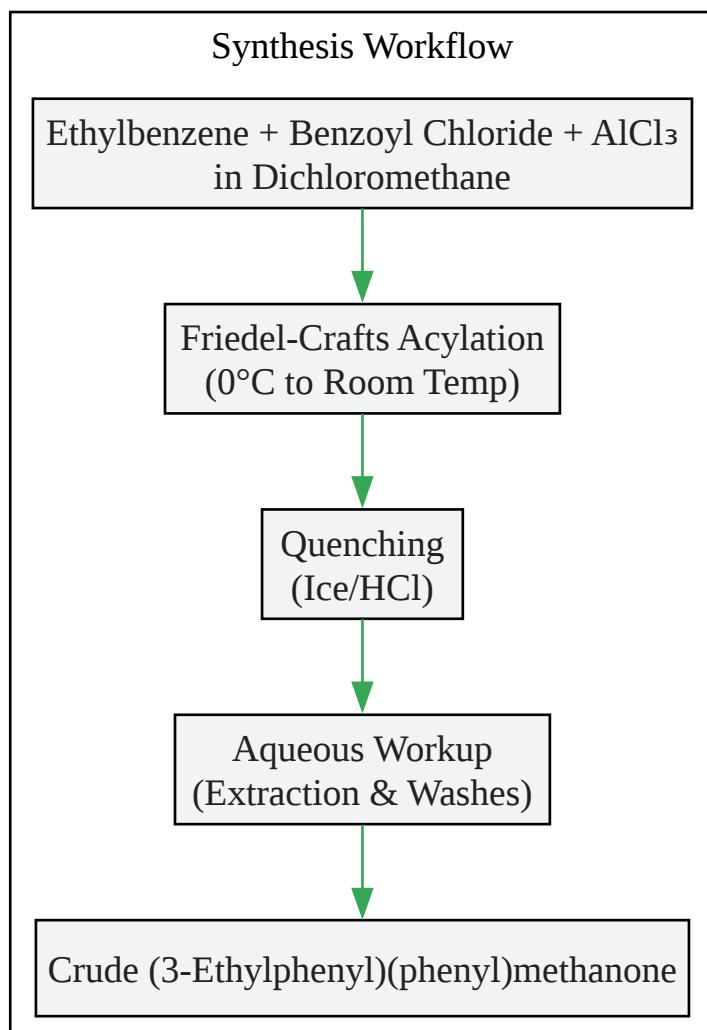
- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
- **Addition of Reactants:** Cool the suspension in an ice bath. Add ethylbenzene (1.0 equivalent) to the flask. From the dropping funnel, add benzoyl chloride (1.0 equivalent) dropwise to the

stirred suspension. Control the addition rate to maintain the reaction temperature below 10 °C.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours or until the reaction is complete (monitored by TLC).
- Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.



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Synthesis Workflow Diagram

Purification Protocols

The crude product can be purified by either recrystallization or column chromatography.

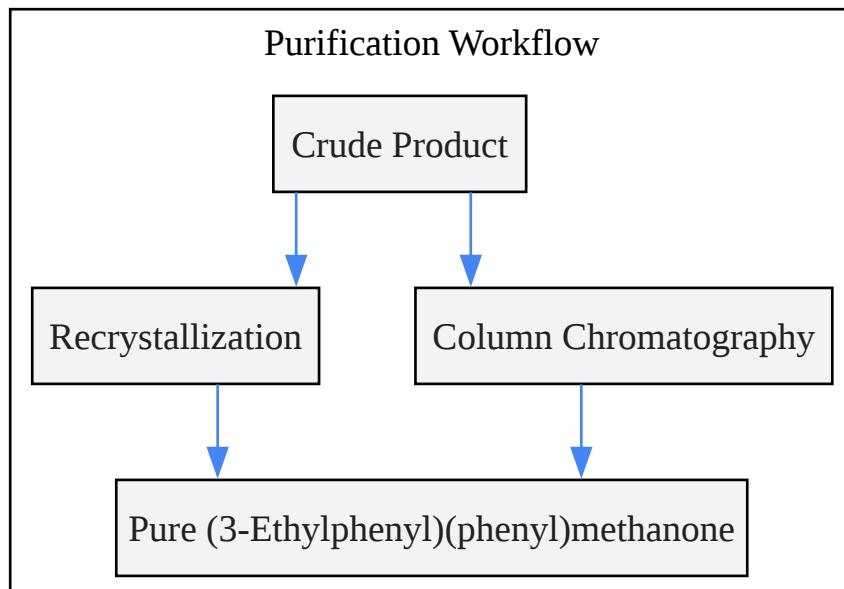
Protocol 1: Recrystallization

- Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane.
- If insoluble impurities are present, perform a hot filtration.

- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
- Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

- Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).
- Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
- Elute the column with the solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator.



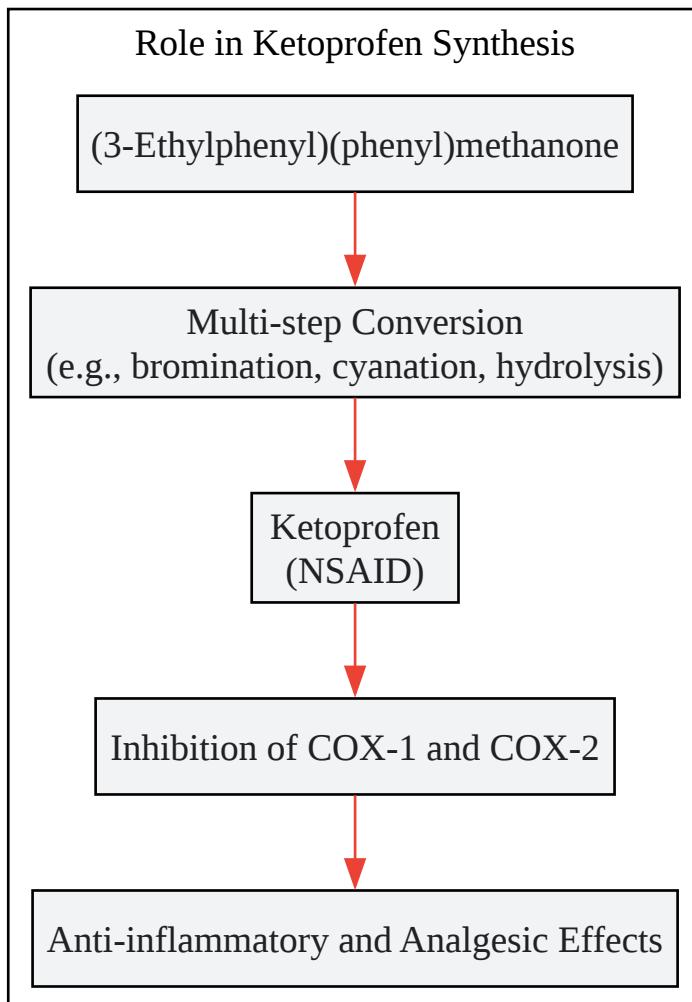
[Click to download full resolution via product page](#)*Purification Workflow Diagram*

Role in Drug Development: Intermediate for Ketoprofen Synthesis

The primary application of (3-Ethylphenyl)(phenyl)methanone in drug development is as a key intermediate in the synthesis of Ketoprofen.

Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase-1 (COX-1) and COX-2 enzymes, thereby blocking prostaglandin synthesis.[\[2\]](#) Prostaglandins are key mediators of inflammation, pain, and fever.[\[2\]](#)

The synthesis of Ketoprofen from **3-ethylbenzophenone** typically involves the introduction of a propionic acid moiety at the alpha-position of the ethyl group. This can be achieved through various synthetic routes, such as bromination followed by reaction with a cyanide source and subsequent hydrolysis, or through carbonylation reactions.



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Ketoprofen Synthesis Pathway

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of (3-Ethylphenyl)(phenyl)methanone are limited, as it is primarily considered a synthetic intermediate. However, the broader class of benzophenone derivatives has been shown to exhibit a range of biological activities.

- General Benzophenone Derivatives: Various substituted benzophenones have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.^[3] The biological activity is highly dependent on the nature and position of the substituents on the phenyl rings.

- **Ketoprofen Precursor:** As a direct precursor to Ketoprofen, the primary relevance of its "biological effect" is its successful conversion to the active pharmaceutical ingredient. The biological activity of the final product, Ketoprofen, is well-established and involves the inhibition of prostaglandin synthesis through the COX pathway.[\[2\]](#)

It is important for drug development professionals to note that while the intermediate itself is not the active therapeutic agent, its purity and the absence of reactive impurities are critical for the safety and efficacy of the final drug product.

Safety Information

Based on available data, (3-Ethylphenyl)(phenyl)methanone is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(3-Ethylphenyl)(phenyl)methanone is a valuable chemical intermediate with a well-defined role in the synthesis of the important NSAID, Ketoprofen. This guide has provided a detailed overview of its properties, synthesis, purification, and relevance in drug development. While direct biological activity data for this specific compound is scarce, its significance as a precursor highlights the importance of understanding its chemistry for the efficient and safe production of pharmaceuticals. Further research into the potential biological activities of this and other synthetic intermediates could reveal novel pharmacological properties.

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References

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- To cite this document: BenchChem. [(3-Ethylphenyl)(phenyl)methanone CAS number 66067-43-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196072#3-ethylphenyl-phenyl-methanone-cas-number-66067-43-4]

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